5-Ethoxy-2-formamidopentanoic acid

Description

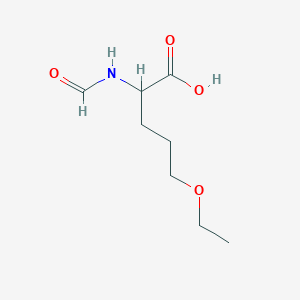

5-Ethoxy-2-formamidopentanoic acid (C₈H₁₅NO₄) is a linear amide derivative featuring a pentanoic acid backbone with two key substituents: an ethoxy group (-OCH₂CH₃) at the 5-position and a formamido group (-NHCHO) at the 2-position. This compound belongs to the broader class of amides, which are widely studied for their roles in organic synthesis, drug development, and peptide chemistry .

Despite this, its structural features make it a candidate for specialized applications, such as intermediate synthesis in peptidomimetics or as a building block for bioactive molecules.

Properties

Molecular Formula |

C8H15NO4 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

5-ethoxy-2-formamidopentanoic acid |

InChI |

InChI=1S/C8H15NO4/c1-2-13-5-3-4-7(8(11)12)9-6-10/h6-7H,2-5H2,1H3,(H,9,10)(H,11,12) |

InChI Key |

GIDYXLDPNRNYHC-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCCC(C(=O)O)NC=O |

Origin of Product |

United States |

Preparation Methods

The preparation of 5-Ethoxy-2-formamidopentanoic acid involves several synthetic routes and reaction conditions. One common method includes the esterification of 5-hydroxymethylfurfural (HMF) with acetic acid, followed by oxidation using Co/Mn/Br catalysts . This process is simple to operate and has the potential for continuous preparation from carbohydrates to the desired compound .

Chemical Reactions Analysis

5-Ethoxy-2-formamidopentanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions with nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Ethoxy-2-formamidopentanoic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a reference standard for pharmaceutical testing.

Biology: The compound is utilized in various biochemical assays and studies.

Industry: The compound is used in the synthesis of other chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-formamidopentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Ethoxy-2-formamidopentanoic acid with structurally or functionally related amides:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formulas.

Key Observations

Structural Rigidity vs. Flexibility: 5-Ethoxy-2-formamidopentanoic acid’s linear structure contrasts with OCTAHYDRO-2(1H)-QUINOXALINONE’s cyclic framework. Cyclic amides (lactams) often exhibit enhanced conformational rigidity, which can improve binding specificity in enzyme inhibition . However, linear amides like 5-Ethoxy-2-formamidopentanoic acid may offer greater synthetic versatility for side-chain modifications.

This property could enhance blood-brain barrier penetration in drug candidates but may also reduce aqueous solubility.

Formamido vs. Acetamido Groups: The formamido substituent (-NHCHO) in 5-Ethoxy-2-formamidopentanoic acid is smaller and more polar than the acetamido group (-NHCOCH₃) in 5-Methoxy-2-acetamidopentanoic acid.

Commercial Availability: Both 5-Ethoxy-2-formamidopentanoic acid and OCTAHYDRO-2(1H)-QUINOXALINONE are discontinued by CymitQuimica , limiting their accessibility for current research. This contrasts with simpler analogs (e.g., 2-Formamidopentanoic acid), which remain more widely available.

Research Findings and Limitations

- Synthesis Challenges: The discontinuation of 5-Ethoxy-2-formamidopentanoic acid may reflect difficulties in purification or stability under standard laboratory conditions, a common issue with ethoxy-containing compounds prone to hydrolysis .

- Gaps in Data: Comparative studies on solubility, reactivity, or bioactivity between 5-Ethoxy-2-formamidopentanoic acid and its analogs are lacking in publicly accessible literature, highlighting the need for further research.

Biological Activity

5-Ethoxy-2-formamidopentanoic acid (EFPA) is a chemical compound with notable biological activity, particularly in the context of enzyme inhibition and metabolic regulation. This article provides a comprehensive overview of the biological activity of EFPA, including its mechanism of action, relevant research findings, and comparisons with related compounds.

- Molecular Formula : C8H15NO4

- Molecular Weight : 189.21 g/mol

- IUPAC Name : 5-ethoxy-2-formamidopentanoic acid

- Canonical SMILES : CCOCCCC(C(=O)O)NC=O

The biological activity of EFPA is primarily attributed to its interaction with specific molecular targets, particularly enzymes involved in metabolic processes. The compound exhibits the ability to bind to certain enzymes or receptors, leading to alterations in their activity. This interaction can result in various biological effects depending on the target pathway involved.

Enzyme Inhibition

EFPA has been studied for its potential as an inhibitor of pancreatic lipase, an enzyme crucial for lipid metabolism. Inhibitors of pancreatic lipase can reduce dietary fat absorption, making them valuable in obesity management. Although specific IC50 values for EFPA have not been detailed in the available literature, its structural analogs have shown promising inhibitory activities against pancreatic lipase .

Case Studies and Experimental Results

- Study on Obesity Management : A related study investigated the effects of a structurally similar compound on obesity in high-fat diet (HFD) induced C57BL/6 J mice. The compound exhibited significant weight reduction and improved metabolic parameters, including decreased triglyceride levels, when administered at a dose of 100 mg/kg over 33 days .

- Comparative Analysis : EFPA's activity can be compared with other compounds such as vibralactone derivatives, which have shown varying degrees of pancreatic lipase inhibition. For example, vibralactone itself has demonstrated an IC50 value of 47.26 μM, while some derivatives have shown enhanced potency with IC50 values as low as 0.014 μM .

Comparative Table of Related Compounds

| Compound Name | IC50 Value (μM) | Biological Activity |

|---|---|---|

| Vibralactone | 47.26 | Pancreatic lipase inhibition |

| Compound C1 (analog) | 0.014 | Potent pancreatic lipase inhibitor |

| EFPA (5-Ethoxy-2-formamidopentanoic acid) | TBD | Potential enzyme inhibitor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.